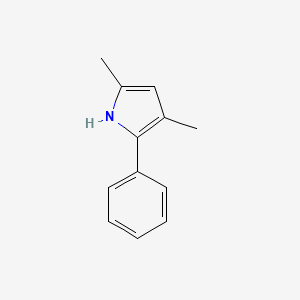
3,5-Dimethyl-2-phenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2-phenyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C12H13N. It belongs to the pyrrole family, which is known for its significant role in various biological and chemical processes. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are found in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes can yield 3,5-disubstituted pyrroles . Another method includes the condensation of substituted aromatic aldehydes with amines under acidic conditions, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrroles, pyrrole oxides, and hydrogenated pyrrole derivatives .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-2-phenyl-1H-pyrrole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes involving pyrrole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-1H-pyrrole
- 3,4-Dimethyl-1H-pyrrole
- 2-Phenyl-1H-pyrrole
Uniqueness
3,5-Dimethyl-2-phenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-8-10(2)13-12(9)11-6-4-3-5-7-11/h3-8,13H,1-2H3 |
Clave InChI |
TWPJGSLVOKTKDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




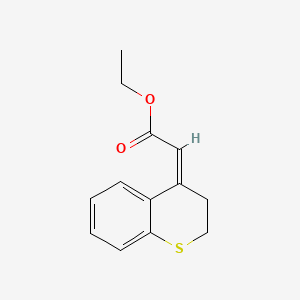
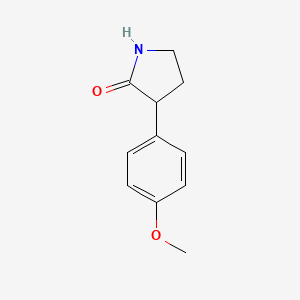
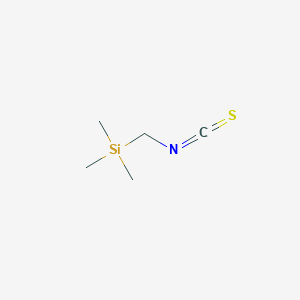
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
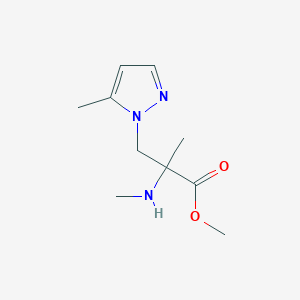
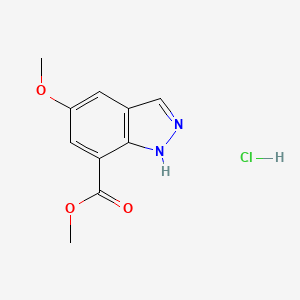

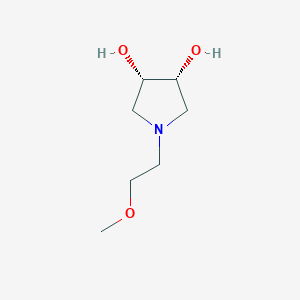
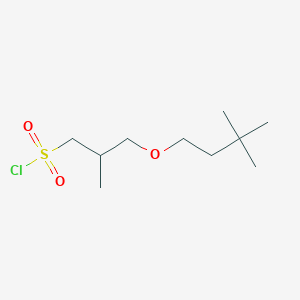


![8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13624134.png)
